molecular formula C25H21FN2O6S B2820444 N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866729-33-1

N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2820444
CAS No.: 866729-33-1
M. Wt: 496.51
InChI Key: RAPJPCWRQIEBTP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a 4-fluorobenzenesulfonyl group at position 3 and a 4-oxo-1,4-dihydroquinolin-1-yl moiety. The acetamide side chain is linked to a 3,4-dimethoxyphenyl group, conferring distinct electronic and steric properties. This compound shares structural motifs common in bioactive molecules, including sulfonamide linkages and heterocyclic systems, which are often associated with antimicrobial, anticancer, or enzyme-inhibitory activities .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O6S/c1-33-21-12-9-17(13-22(21)34-2)27-24(29)15-28-14-23(25(30)19-5-3-4-6-20(19)28)35(31,32)18-10-7-16(26)8-11-18/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPJPCWRQIEBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline derivative using a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like pyridine.

    Acetamide formation: The final step involves the reaction of the sulfonylated quinoline with 3,4-dimethoxyaniline and acetic anhydride to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Research: It is used as a tool compound to study the role of sulfonylated quinolines in biological systems.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with protein targets, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Dichlorophenyl vs. Dimethoxyphenyl Groups

The compound 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () replaces the dimethoxyphenyl group with a dichlorophenyl moiety. Chlorine atoms, being electron-withdrawing, reduce electron density on the aromatic ring compared to methoxy groups (electron-donating). This difference influences intermolecular interactions, such as hydrogen bonding and π-stacking, as evidenced by the three distinct conformers in its crystal structure .

Fluorophenyl and Methylphenyl Substitutions

The analog 2-{6-fluoro-3-[(4-fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide () introduces a 6-fluoro group on the quinoline ring and a 2-methylphenyl acetamide.

Difluorophenyl and Methylbenzoyl Modifications

N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide () substitutes the sulfonyl group with a 4-methylbenzoyl moiety. The acyl group may reduce hydrogen-bond acceptor capacity compared to sulfonyl, altering solubility and target binding .

Core Structural Modifications

Pyrazolyl vs. Quinoline Systems

The compound in replaces the quinoline core with a pyrazolyl ring, reducing aromatic surface area and rigidity. This modification likely impacts π-π interactions with biological targets and conformational flexibility, as reflected in its dihedral angles (44.5°–77.5°) between aromatic rings .

Diazaspiro Ring Systems

N-(3,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide () incorporates a spirocyclic diazaspiro ring.

Functional Group Variations

Sulfonamide vs. Sulfonamido Linkages

The cyclopropane-containing analog in includes a sulfonamido group instead of a sulfonyl.

Physicochemical and Structural Data

Compound (Reference) Core Structure Key Substituents Notable Properties
Target Compound Quinoline 3,4-dimethoxyphenyl, 4-fluorobenzenesulfonyl High electron density (methoxy), polar sulfonyl
Pyrazolyl 3,4-dichlorophenyl Three conformers, R22(10) hydrogen bonding
Quinoline 6-fluoro, 2-methylphenyl Enhanced hydrophobicity (methyl)
Diazaspiro[4.4]nonene 3,4-dimethylphenyl Rigid spiro system
Quinoline 3,4-difluorophenyl, 4-methylbenzoyl Reduced hydrogen-bond capacity (acyl)

Implications for Bioactivity and Drug Design

  • Electron-Donating Groups : The 3,4-dimethoxyphenyl group in the target compound may enhance binding to targets requiring electron-rich aromatic interactions, such as kinase ATP-binding pockets.
  • Sulfonyl vs. Acyl Groups : Sulfonyl groups (target compound, ) improve hydrogen-bond acceptor capacity compared to acyl (), favoring interactions with serine or threonine residues in enzymes.
  • Rigid vs. Flexible Cores : Spiro systems () and pyrazolyl cores () offer trade-offs between metabolic stability and conformational adaptability.

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with notable potential in medicinal chemistry. Its structure includes a quinoline core and a fluorobenzenesulfonyl group, which contribute to its biological activity. This article will explore the synthesis, biological activity, and research findings related to this compound.

Chemical Structure

The molecular formula of this compound is C26H27FN2O5SC_{26}H_{27}FN_{2}O_{5}S. The IUPAC name reflects its complex structure, which includes methoxy and sulfonyl functional groups that may influence its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core : This can be achieved through methods such as the Pfitzinger reaction.
  • Sulfonylation : The introduction of the sulfonyl group is done using 4-fluorobenzenesulfonyl chloride.
  • Acetamide Formation : The final step involves reacting the sulfonylated quinoline with 3,4-dimethoxyaniline and acetic anhydride to yield the desired acetamide .

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Cholinesterase Inhibition : Some derivatives have shown promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in treating neurodegenerative diseases like Alzheimer's .
  • Anticancer Properties : Compounds in the quinoline family have been studied for their potential anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Cholinesterase InhibitionBinding to AChE and BChE active sites
Anticancer ActivityInduction of apoptosis
Neuroprotective EffectsModulation of neurotransmitter levels

Case Studies

  • Cholinesterase Inhibition Study : A study evaluated several derivatives similar to this compound for their inhibitory effects on AChE. The most active compounds showed IC50 values comparable to tacrine, a known AChE inhibitor .
  • Anticancer Research : In vitro studies on quinoline derivatives indicated that certain structural modifications could enhance cytotoxicity against various cancer cell lines. These studies suggest that further exploration of this compound could lead to novel anticancer agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : By binding to enzymes such as cholinesterases, it alters the normal metabolic processes.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors may influence signaling pathways involved in neuroprotection and neurodegeneration.

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